molecular formula C9H11ClO B3287488 1-(Chloromethyl)-4-methoxy-2-methylbenzene CAS No. 84658-09-3

1-(Chloromethyl)-4-methoxy-2-methylbenzene

Cat. No. B3287488
CAS RN: 84658-09-3
M. Wt: 170.63 g/mol
InChI Key: AQMNBXSAFVAZNH-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-methoxy-2-methylbenzene, also known as p-chloromethyl-3-methoxytoluene, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a colorless liquid that is insoluble in water but soluble in organic solvents. It has been used in the synthesis of various compounds and has shown promising results in different scientific studies.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-methoxy-2-methylbenzene is not well understood. However, it is believed that the compound acts as an electrophile and undergoes nucleophilic substitution reactions with various nucleophiles.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 1-(Chloromethyl)-4-methoxy-2-methylbenzene. However, some studies have suggested that the compound may have cytotoxic effects on certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Chloromethyl)-4-methoxy-2-methylbenzene in lab experiments is its ease of synthesis. The compound can be synthesized in good yields using various methods. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(Chloromethyl)-4-methoxy-2-methylbenzene. One of the most significant areas of research is the development of new synthetic methods for the compound, which may lead to the synthesis of new compounds with potential applications in various fields. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.

Scientific Research Applications

1-(Chloromethyl)-4-methoxy-2-methylbenzene has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fragrances.

properties

IUPAC Name

1-(chloromethyl)-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMNBXSAFVAZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-4-methoxy-2-methylbenzene

Synthesis routes and methods

Procedure details

To a solution of (4-methoxy-2-methylphenyl)methanol (8.2 g, 54.0 mmol) and triethylamine (9.1 mL, 65.0 mmol) in toluene (100 mL) at 0° C., methanesulfonyl chloride (5.1 mL, 65.0 mmol) was added via syringe over 20 min. The ice water bath was removed, and the reaction was allowed to stir at room temperature for 30 min, heated at 80° C. for 3 days, and then concentrated. The reaction was diluted with DCM, washed with H2O (3×100 mL) and brine, dried over Na2SO4, and concentrated under reduced pressure to 1-(chloromethyl)-4-methoxy-2-methylbenzene (8.1 g) as a dark brown oil. 1H NMR (300 MHz, CDCl3): δ 7.25 (d, 1H), 6.75 (m, 2H), 4.62 (s, 2H), 3.82 (s, 3H), 2.43 (s, 3H).
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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